molecular formula C8H6ClN3O2 B4439445 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione CAS No. 52039-87-9

4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione

Cat. No. B4439445
CAS RN: 52039-87-9
M. Wt: 211.60 g/mol
InChI Key: SQLIARONYUYNQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione, also known as CCD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. CCD is a heterocyclic organic compound that contains a triazolidine ring and a chlorophenyl group. It has been found to have various applications in the field of medicinal chemistry, particularly in the development of new drugs.

Mechanism of Action

The exact mechanism of action of 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione is not yet fully understood. However, it is believed to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has also been found to modulate the activity of ion channels in the brain, which may contribute to its anticonvulsant effects.
Biochemical and Physiological Effects:
4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have anticonvulsant effects, which may be due to its ability to modulate ion channels in the brain. 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has also been found to exhibit antimicrobial activity against a variety of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione in lab experiments is its relatively simple synthesis method. Additionally, 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has been found to have a wide range of potential applications, making it a versatile compound for research. However, one limitation of using 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione is its relatively low yield in the synthesis process. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione and its potential side effects.

Future Directions

There are several potential future directions for research involving 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione. One area of interest is the development of 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione-based drugs for the treatment of various diseases, including cancer, epilepsy, and inflammation. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione and its potential side effects. Finally, 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione may have applications in the field of materials science, particularly in the development of new polymers and coatings.

Scientific Research Applications

4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, anti-inflammatory, and antimicrobial properties. Additionally, 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione has been investigated for its potential as an anticancer agent. Studies have shown that 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione can induce apoptosis in cancer cells, making it a promising candidate for further research in this area.

properties

IUPAC Name

4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2/c9-5-1-3-6(4-2-5)12-7(13)10-11-8(12)14/h1-4H,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLIARONYUYNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)NNC2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415460
Record name 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52039-87-9
Record name 4-(4-chlorophenyl)-1,2,4-triazolidine-3,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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